molecular formula C7H13NO4 B14488638 2,4,6-Trimethyl-5-nitro-1,3-dioxane CAS No. 63275-14-9

2,4,6-Trimethyl-5-nitro-1,3-dioxane

Cat. No.: B14488638
CAS No.: 63275-14-9
M. Wt: 175.18 g/mol
InChI Key: JYVNPSHCVNFQCG-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-5-nitro-1,3-dioxane is an organic compound with a heterocyclic structure It is characterized by the presence of three methyl groups and a nitro group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,4,6-trimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethyl-5-amino-1,3-dioxane.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

2,4,6-Trimethyl-5-nitro-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Similar heterocyclic structure but with different functional groups.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with a similar dioxane ring structure.

Uniqueness

2,4,6-Trimethyl-5-nitro-1,3-dioxane is unique due to the presence of both methyl and nitro groups on the dioxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63275-14-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2,4,6-trimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-4-7(8(9)10)5(2)12-6(3)11-4/h4-7H,1-3H3

InChI Key

JYVNPSHCVNFQCG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OC(O1)C)C)[N+](=O)[O-]

Origin of Product

United States

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